molecular formula C5H11NO B12829423 Cis-4-methyltetrahydrofuran-3-amine

Cis-4-methyltetrahydrofuran-3-amine

Cat. No.: B12829423
M. Wt: 101.15 g/mol
InChI Key: YGAMXHGNEOFJNN-UHNVWZDZSA-N
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Description

Cis-4-methyltetrahydrofuran-3-amine is a heterocyclic organic compound with the molecular formula C5H11NO. It features a tetrahydrofuran ring substituted with a methyl group at the 4-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-methyltetrahydrofuran-3-amine typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 4-methyltetrahydrofuran-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the cis-isomer.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum on carbon supports to achieve high yields and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cis-4-methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cis-4-methyltetrahydrofuran-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4-methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-4-methyltetrahydrofuran-3-amine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis-configuration may result in different pharmacological properties compared to its trans-isomer or other positional isomers .

Biological Activity

Cis-4-methyltetrahydrofuran-3-amine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with a methyl group and an amine functional group, which contributes to its reactivity and interaction with biological targets. The compound's structure can be summarized as follows:

Compound Name Structure Type Unique Features
This compoundCyclic AmineContains a tetrahydrofuran ring; versatile reactivity
2-MethylpyridineAromatic AmineLacks cyclic ether; primarily aromatic properties
3-AminotetrahydrofuranCyclic AmineDifferent position of amine group; less steric hindrance
4-MethylpiperidineSaturated RingMore saturated structure; different reactivity profile

This table highlights the unique combination of cyclic ether and amine functionalities in this compound, which may lead to distinct pathways for chemical reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can participate in hydrogen bonding, influencing the stability and reactivity of biomolecules. Additionally, the tetrahydrofuran ring may facilitate interactions through hydrophobic effects or π-stacking with aromatic residues in proteins.

Therapeutic Potential

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have reported that related compounds demonstrate significant antimicrobial properties against a range of pathogens.
  • Neuroprotective Effects : Investigations into neuroprotective agents have suggested that certain derivatives may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Antimalarial Activity : A study explored the antiplasmodial activity of related compounds, revealing that certain derivatives exhibited potent inhibitory effects against Plasmodium falciparum. For instance, compounds similar to this compound demonstrated EC50 values as low as 0.006 μM, indicating strong potential for development as antimalarial agents .
  • Insect Olfactory Receptors : Research involving insect olfactory receptors showed that compounds structurally related to this compound activated specific olfactory receptors in Drosophila melanogaster, suggesting potential applications in pest control or as attractants .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Cyclization Reactions : Utilizing suitable precursors to form the tetrahydrofuran ring.
  • Amination Processes : Introducing the amine functional group through nucleophilic substitution reactions.

These synthetic routes allow for the modification of the compound to enhance its biological activity or tailor it for specific applications in medicinal chemistry .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(3R,4S)-4-methyloxolan-3-amine

InChI

InChI=1S/C5H11NO/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1

InChI Key

YGAMXHGNEOFJNN-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H]1N

Canonical SMILES

CC1COCC1N

Origin of Product

United States

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